SARS Protease Substrate

描述

The SARS protease substrate is a compound specifically designed to interact with the main protease of the severe acute respiratory syndrome coronavirus (SARS-CoV). This protease, also known as the 3C-like protease, plays a crucial role in the viral replication process by cleaving the viral polyproteins into functional units necessary for the virus to replicate and propagate. The substrate is typically a peptide or peptidomimetic molecule that mimics the natural cleavage sites of the viral polyproteins, allowing researchers to study the protease’s activity and develop inhibitors that can block its function.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of SARS protease substrates often involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the substrate is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In an industrial setting, the production of SARS protease substrates can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is critical for its use in research and drug development.

Types of Reactions:

Hydrolysis: The primary reaction involving SARS protease substrates is hydrolysis, where the protease cleaves the peptide bond within the substrate.

Oxidation and Reduction: These reactions can occur during the synthesis and storage of the substrate, potentially affecting its stability and activity.

Common Reagents and Conditions:

Hydrolysis: Typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of the protease.

Oxidation: Can be induced by reactive oxygen species (ROS) or prevented using antioxidants.

Reduction: Involves reducing agents such as dithiothreitol (DTT) to maintain the substrate in its reduced form.

Major Products:

Cleaved Peptides: The primary products of the hydrolysis reaction catalyzed by the protease.

Oxidized or Reduced Forms: Depending on the conditions, the substrate may undergo oxidation or reduction, leading to modified forms.

Chemistry:

Enzyme Kinetics: SARS protease substrates are used to study the kinetics of the protease, providing insights into its catalytic mechanism and substrate specificity.

Biology:

Viral Replication Studies: These substrates help elucidate the role of the protease in viral replication, aiding in the development of antiviral strategies.

Medicine:

Drug Development: The substrates are crucial for screening potential protease inhibitors, which can serve as therapeutic agents against SARS-CoV and related viruses.

Industry:

Biotechnology: Used in the production of diagnostic kits and research tools for studying coronavirus proteases.

作用机制

The SARS protease substrate interacts with the active site of the protease, where specific amino acid residues within the substrate align with the catalytic dyad of the protease (typically histidine and cysteine). This alignment facilitates the cleavage of the peptide bond, resulting in the formation of cleaved products. The process involves several steps:

Substrate Binding: The substrate binds to the protease’s active site.

Catalytic Cleavage: The catalytic dyad facilitates the nucleophilic attack on the peptide bond, leading to its cleavage.

Product Release: The cleaved products are released, and the protease is ready to bind another substrate molecule.

相似化合物的比较

Papain-like Protease Substrates: These substrates interact with the papain-like protease of coronaviruses, which also plays a role in viral replication.

HIV Protease Substrates: Used to study the protease of the human immunodeficiency virus (HIV), which shares some mechanistic similarities with SARS-CoV protease.

Uniqueness:

Specificity: SARS protease substrates are specifically designed to mimic the cleavage sites of SARS-CoV polyproteins, making them highly specific for the viral protease.

Application: While similar substrates exist for other viral proteases, the SARS protease substrate is unique in its application for studying coronaviruses and developing targeted antiviral therapies.

By understanding the detailed properties and applications of SARS protease substrates, researchers can continue to advance the field of antiviral drug development and improve our ability to combat coronavirus infections.

属性

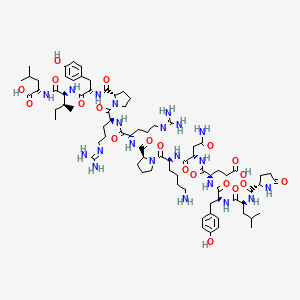

IUPAC Name |

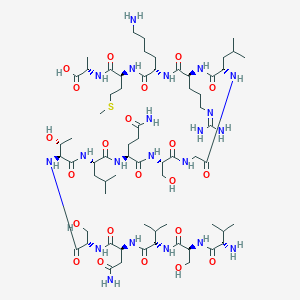

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H119N21O22S/c1-30(2)23-40(57(100)78-37(16-14-21-73-66(71)72)55(98)77-36(15-12-13-20-67)54(97)80-39(19-22-110-11)53(96)75-34(9)65(108)109)76-48(94)26-74-52(95)43(27-88)83-56(99)38(17-18-46(68)92)79-58(101)41(24-31(3)4)81-64(107)51(35(10)91)87-61(104)44(28-89)84-59(102)42(25-47(69)93)82-63(106)50(33(7)8)86-60(103)45(29-90)85-62(105)49(70)32(5)6/h30-45,49-51,88-91H,12-29,67,70H2,1-11H3,(H2,68,92)(H2,69,93)(H,74,95)(H,75,96)(H,76,94)(H,77,98)(H,78,100)(H,79,101)(H,80,97)(H,81,107)(H,82,106)(H,83,99)(H,84,102)(H,85,105)(H,86,103)(H,87,104)(H,108,109)(H4,71,72,73)/t34-,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAXWJVUQQAPFD-KZVXTNNVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H119N21O22S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746664 | |

| Record name | L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1590.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587886-51-9 | |

| Record name | L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。